molecular formula C13H17ClN2O3 B1445543 Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride CAS No. 1196145-01-3

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

Cat. No.: B1445543
CAS No.: 1196145-01-3
M. Wt: 284.74 g/mol
InChI Key: VXLMZPISJAADPN-UHFFFAOYSA-N
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Description

Structural Definition and Nomenclature

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride possesses a molecular formula of C13H17ClN2O3 with a molecular weight of 284.74 grams per mole. The compound's International Union of Pure and Applied Chemistry name is this compound, while alternative nomenclature includes 1-Piperidinecarboxylic acid, 3-amino-4-oxo-, phenylmethyl ester, hydrochloride (1:1). The structural complexity of this molecule is reflected in its Simplified Molecular Input Line Entry System representation: C1CN(CC(C1=O)N)C(=O)OCC2=CC=CC=C2.Cl.

The compound's three-dimensional structure features a six-membered piperidine ring as the central scaffold, with specific substitution patterns that define its chemical identity. The International Chemical Identifier string for this compound is InChI=1S/C13H16N2O3.ClH/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,14H2;1H, providing a standardized method for representing its molecular structure. The base compound, excluding the hydrochloride salt, has the molecular formula C13H16N2O3 with a molecular weight of 248.12 grams per mole.

Property Value
Molecular Formula C13H17ClN2O3
Molecular Weight 284.74 g/mol
Chemical Abstracts Service Number 1196145-01-3
MDL Number MFCD12756125
Purity (Commercial) 95-98%
Physical Form Solid

Historical Context and Discovery

The development of this compound emerged from the broader historical context of piperidine chemistry advancement. Piperidine derivatives have been recognized as fundamental building blocks in pharmaceutical chemistry since the early 20th century, with their importance growing substantially as synthetic methodologies advanced. The specific compound under discussion was first catalogued in chemical databases with a creation date of February 18, 2013, and has undergone subsequent modifications as recently as May 10, 2025, indicating ongoing research interest and refinement.

The synthesis and characterization of this particular piperidine derivative reflects the evolution of synthetic organic chemistry methodologies, particularly in the development of substituted piperidine scaffolds. Historical precedent for similar compounds can be traced to early work on piperidine-4-ones and their derivatives, which provided foundational knowledge for the synthesis of more complex structures like this compound. The compound's emergence coincides with increased interest in developing synthetic routes to functionalized piperidines for pharmaceutical applications.

Research literature from 2013 onwards demonstrates the development of improved synthetic methodologies for accessing 3-amino-4-oxopiperidine derivatives, with particular attention to stereochemical control and functional group tolerance. These advances directly contributed to the practical synthesis and availability of this compound as a research compound. The compound's inclusion in major chemical databases and commercial availability through multiple suppliers indicates its recognition as a valuable synthetic intermediate.

Classification within Piperidine Derivatives

This compound belongs to the extensive family of piperidine derivatives, which constitute one of the most important classes of nitrogen heterocycles in medicinal chemistry. Piperidines are among the most significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals. The specific structural features of this compound place it within the subcategory of functionalized piperidine-4-ones, characterized by the presence of both amino and carbonyl functional groups on the piperidine ring.

The compound's classification is further refined by its substitution pattern, specifically featuring an amino group at the 3-position and a ketone at the 4-position of the piperidine ring. This substitution pattern is particularly significant in medicinal chemistry, as analysis of Food and Drug Administration-approved drugs shows that the largest proportion of piperidine-containing drugs feature substituents at the nitrogen-1 and carbon-4 positions, accounting for 86% and 58% respectively. The benzyl carbamate protecting group at the nitrogen-1 position provides additional synthetic versatility and potential for further functionalization.

Within the broader context of heterocyclic chemistry, this compound exemplifies the importance of six-membered nitrogen heterocycles. Nitrogen-containing heterocycles represent one of the most common and important constituent structures in drugs, with 59% of small molecule drugs containing nitrogen-containing heterocyclic scaffolds. The piperidine scaffold specifically ranks as the most prevalent among nitrogen heterocycles in approved pharmaceuticals, followed by pyridine and piperazine derivatives.

Classification Level Category
Primary Class Nitrogen Heterocycles
Secondary Class Six-membered Saturated Heterocycles
Tertiary Class Piperidine Derivatives
Quaternary Class Functionalized Piperidine-4-ones
Specific Subtype 3-Amino-4-oxopiperidine Carbamates

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends beyond its individual properties to encompass its role as a representative compound in several important research areas. Recent scientific literature emphasizes the growing importance of piperidine derivatives in synthetic methodology development, with current reviews summarizing advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives. This compound serves as a valuable model system for studying synthetic transformations of functionalized piperidines.

The compound's structural features make it particularly relevant for research into multicomponent reactions and cascade synthesis methodologies. Recent advances in piperidine synthesis have focused on developing efficient routes to substituted piperidines, spiropiperidines, and piperidinones, with this compound representing an important intermediate in several synthetic pathways. The presence of both amino and ketone functional groups provides multiple sites for chemical modification, making it a versatile building block for constructing more complex molecular architectures.

Research applications of this compound extend to the development of new synthetic methodologies for accessing biologically active piperidines. The pharmaceutical applications of synthetic and natural piperidines have been extensively covered in recent literature, highlighting the ongoing need for efficient synthetic routes to functionalized piperidine derivatives. This compound's availability and well-characterized properties make it a valuable starting material for exploring new synthetic transformations and developing novel pharmaceutical compounds.

The compound's role in contemporary organic chemistry research is further emphasized by its utility in studying structure-activity relationships within piperidine-containing molecules. Recent work has demonstrated the importance of specific substitution patterns on piperidine rings for biological activity, with particular attention to the positioning and nature of functional groups. This compound provides a well-defined system for investigating these relationships and developing improved synthetic strategies.

Research Application Significance
Synthetic Methodology Development Model compound for new reaction development
Structure-Activity Relationship Studies Defined scaffold for biological evaluation
Pharmaceutical Chemistry Intermediate for drug synthesis
Heterocyclic Chemistry Representative piperidine derivative
Cascade Reaction Development Multifunctional substrate

Properties

IUPAC Name

benzyl 3-amino-4-oxopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLMZPISJAADPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)N)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743234
Record name Benzyl 3-amino-4-oxopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196145-01-3
Record name Benzyl 3-amino-4-oxopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride
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Preparation Methods

Step 1: Preparation of Intermediate 2

  • React N-benzyl glycine ethyl ester with 4-halogenated ethyl butyrate (4-chloroethyl butyrate or 4-bromoethyl butyrate) in an organic solvent (methanol, ethanol, toluene, or benzene).
  • Use an alkali base such as sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide.
  • Molar ratio of N-benzyl glycine ethyl ester:4-halogenated ethyl butyrate:alkali is 1:1–1.5:1–1.5.
  • The reaction yields 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (Intermediate 2).

Step 2: Cyclization and Crude Product Formation

  • Dissolve Intermediate 2 in an organic solvent (ethyl acetate, tetrahydrofuran, toluene, or benzene).
  • React with alkali bases such as sodium tert-butoxide, potassium tert-butoxide, sodium methoxide, or potassium ethoxide.
  • After reaction completion, adjust pH to 7–8, wash with water, then acidify to pH 1–2 to precipitate the crude hydrochloride salt.

Step 3: Purification and Crystallization

  • Dissolve crude product in water, adjust pH to 7–8 with bases like sodium hydroxide or sodium carbonate.
  • Extract and wash with organic solvents (toluene, benzene, ethyl acetate, or dichloromethane).
  • Acidify to pH 1–2 to crystallize the final product.

Yields and Purity:

  • Final yield reported: ~97.1% for the hydrochloride salt.
  • Purity by HPLC: 99.5%.
  • Total yield over three steps: ~93.3%.

Preparation Method via Piperidin-4-one Hydrochloride Route

Another well-documented method involves the synthesis of benzyl 4-oxopiperidine-1-carboxylate (a closely related intermediate) through the following:

Step 1: Formation of Piperidin-4-one Hydrochloride

  • Starting from tert-butyl 4-oxopiperidine-1-carboxylate dissolved in 1,4-dioxane.
  • Slowly add HCl gas in 1,4-dioxane at 0°C.
  • Stir for 4 hours at room temperature to complete the reaction.
  • Remove solvent under reduced pressure to obtain piperidin-4-one hydrochloride as a solid.

Comparative Analysis of Preparation Methods

Aspect N-Benzyl Glycine Ethyl Ester Route Piperidin-4-one Hydrochloride Route
Starting Materials N-benzyl glycine ethyl ester, 4-halogenated ethyl butyrate tert-butyl 4-oxopiperidine-1-carboxylate, HCl gas, benzyl chloroformate
Key Reaction Conditions Organic solvents (MeOH, EtOH, toluene, benzene), alkali bases (carbonate, hydroxide, tert-butoxide) 1,4-dioxane, HCl gas, dichloromethane, triethylamine
Number of Steps to Intermediate 2 steps (intermediate formation and cyclization) 2 steps (hydrochloride formation and protection)
Final Product Form Hydrochloride salt, crystalline Carbamate intermediate, oil form (requires further steps)
Yield and Purity High yield (up to 97%), purity >99% by HPLC Not explicitly quantified for final amino compound
Industrial Scalability Demonstrated with large-scale reaction (e.g., 20L reactor) Reported on large scale for intermediate synthesis

Detailed Reaction Conditions and Notes

  • Solvent Selection: Choice of solvent affects yield and purity. Methanol, ethanol, toluene, and benzene are suitable for initial alkylation; ethyl acetate, tetrahydrofuran, toluene, and benzene for cyclization and extraction steps.
  • Base Selection: Sodium carbonate and potassium carbonate are mild bases for alkylation; stronger bases like sodium tert-butoxide are used for cyclization.
  • pH Control: Precise pH adjustment (7–8 for neutralization, 1–2 for crystallization) is crucial for product isolation and purity.
  • Temperature: Reactions typically performed at 0°C to room temperature to control reaction rates and prevent side reactions.
  • Purification: Multiple extraction and washing steps ensure removal of impurities and high purity of the hydrochloride salt.

Summary Table of Preparation Steps and Conditions

Step Reaction Description Solvent(s) Base(s) Temperature pH Adjustment Yield & Purity
1 Alkylation of N-benzyl glycine ethyl ester Methanol, ethanol, toluene, benzene Na2CO3, K2CO3, NaOH, KOH 0°C to RT N/A Intermediate 2 formed
2 Cyclization of intermediate 2 Ethyl acetate, THF, toluene, benzene NaOtBu, KOtBu, NaOMe, KOMe RT 7–8 then 1–2 Crude hydrochloride salt
3 Purification and crystallization Water, dichloromethane, toluene NaOH, KOH, Na2CO3, KHCO3 RT 7–8 then 1–2 Final product 97% yield, 99.5% purity

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in the 4-oxo and 3-amino groups on the piperidine ring. Comparisons with similar derivatives highlight variations in substituents and their implications:

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight (g/mol)
Benzyl 4-aminopiperidine-1-carboxylate (120278-07-1) 4-amino, no oxo group C₁₃H₁₈N₂O₂ 234.29
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (99197-86-1) 4-(ethoxycarbonylpropyl) C₁₈H₂₃NO₅ Not reported
Benzyl 3-aminopropanoate hydrochloride (99616-43-0) Propanoate side chain C₁₀H₁₄ClNO₂ 215.7
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (3939-01-3) Methyl ester, 4-oxo C₁₅H₁₈ClNO₄ Not reported
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride (250714-61-5) 4-methyl, 3-amino C₁₄H₂₁ClN₂O₂ 284.79

Key Observations :

  • The 3-amino group introduces hydrogen-bonding capability, influencing solubility and biological activity. This contrasts with esters like Benzyl 4-(3-ethoxy...) or methyl/ethyl carboxylates, which prioritize lipophilicity .
  • The methyl-substituted analogue (CAS 250714-61-5) demonstrates how steric effects from alkyl groups may alter conformational stability and metabolic pathways .
Physical and Chemical Properties
Property Target Compound (1196145-01-3) Benzyl 4-aminopiperidine-1-carboxylate (120278-07-1) Benzyl 4-(3-ethoxy...) (99197-86-1)
Physical State Not specified Powder Liquid
Melting Point Not reported 68°C Not reported
Stability Stable under inert conditions No data Stable in recommended storage
Solubility Likely polar due to NH₂ and C=O Assumed polar Likely lipophilic (ester groups)

Notes:

  • Liquid analogues (e.g., CAS 99197-86-1) may offer ease of handling in solution-phase reactions .

Critical Analysis :

  • The target compound’s multiple hazard codes suggest higher acute toxicity compared to Benzyl 4-(3-ethoxy...), which lacks reported hazards .
  • All compounds emphasize PPE requirements (e.g., chemical-resistant gloves, goggles), but the target compound specifically warns against dust inhalation (P261) .

Biological Activity

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (CAS No. 1196145-01-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a key coupling reaction using reagents such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to achieve high yields. The compound can be synthesized from its precursor amines and carboxylic acids, demonstrating a straightforward synthetic pathway that is efficient for producing derivatives with varied biological activities .

Anticancer Properties

Recent studies have highlighted the in vitro growth inhibitory potency of this compound, particularly its activity against histone deacetylases (HDACs). HDAC inhibitors are known for their role in cancer therapy by promoting the acetylation of histones, leading to the reactivation of tumor suppressor genes .

A notable study reported that compounds derived from the 4-oxopiperidine scaffold exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines. For instance, derivatives showed IC50 values ranging from 61 µM to 170 µM, demonstrating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Histone Deacetylase Inhibition : By inhibiting HDACs, the compound promotes histone acetylation, leading to altered gene expression that can induce apoptosis in cancer cells.
  • Proteasome Inhibition : Some derivatives have shown the capability to inhibit proteasome activity, which is crucial for regulating protein degradation and cell cycle progression in cancer cells .

Case Study 1: Inhibition of Hepatitis C Virus (HCV)

In a medicinal chemistry campaign targeting HCV, derivatives of the piperidine scaffold similar to Benzyl 3-amino-4-oxopiperidine demonstrated potent antiviral activity. The compounds were found to inhibit HCV assembly and secretion stages effectively, showcasing their potential as antiviral therapeutics .

CompoundEC50 (μM)Mechanism
Compound 12.03Inhibits assembly
Compound 2>50Low activity during replication

Case Study 2: Cytotoxicity in Cancer Cell Lines

A study evaluating various derivatives against RPMI 8226 cancer cells revealed time-dependent cytotoxicity profiles. Compounds exhibited significant increases in cell death at concentrations as low as 10 µM, with some showing enhanced efficacy over time .

CompoundTime Point (h)IC50 (µM)
Compound A2461
Compound B4843
Compound C7234

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols to ensure stability and safety?

  • Methodological Answer :

  • Handling : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Perform manipulations in a fume hood to avoid inhalation or skin contact .
  • Storage : Keep in a tightly sealed container under dry, inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture and oxidizing agents to prevent decomposition .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Compare retention times against certified reference standards .
  • Structural Confirmation : Perform 1H^1H- and 13C^{13}C-NMR in deuterated DMSO to identify key signals (e.g., benzyl aromatic protons at ~7.3 ppm, piperidine carbamate carbonyl at ~155 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+^+: 315.79 g/mol) .

Q. What first-aid measures are critical in case of accidental exposure?

  • Methodological Answer :

  • Inhalation : Immediately move to fresh air; administer oxygen if breathing is labored. Seek medical evaluation for persistent respiratory irritation .
  • Skin/Eye Contact : Flush with water for ≥15 minutes; use emergency eye wash stations. Remove contaminated clothing and wash with soap before reuse .
  • Ingestion : Rinse mouth with water (if conscious) and transport to a healthcare facility for gastric lavage monitoring .

Advanced Research Questions

Q. How can researchers address inconsistent reaction yields during synthesis via carbamate protection strategies?

  • Methodological Answer :

  • Optimization : Use EDCI/HOBt coupling at 0–5°C to minimize racemization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for benzyl deprotection under hydrogen gas, varying pressure (1–3 atm) and solvent (MeOH vs. EtOAc) .
  • Yield Improvement : Purify intermediates via flash chromatography (gradient: 5–20% MeOH in DCM) to remove unreacted starting materials .

Q. What experimental strategies mitigate discrepancies in solubility data during formulation studies?

  • Methodological Answer :

  • Solvent Screening : Test solubility in 12 solvents (e.g., DMSO, ethanol, acetone) across 283.15–323.15 K using gravimetric analysis. Agitate samples for 24 hours and filter saturated solutions .
  • Binary Solvent Systems : Explore methanol/acetone mixtures (0–100% v/v) to enhance solubility via co-solvency effects. Fit data to the Modified Apelblat equation for thermodynamic modeling .
  • Table : Example solubility data in select solvents (from analogous compounds):
SolventSolubility (mg/mL, 298 K)
DMSO45.2
Methanol12.7
Acetone3.8

Q. How does pH influence the stability of the 4-oxopiperidine moiety in aqueous solutions?

  • Methodological Answer :

  • Stability Studies : Prepare buffered solutions (pH 2–12) using HCl/NaOH and incubate at 37°C. Monitor degradation via HPLC-UV at 0, 24, 48, and 72 hours .
  • Key Finding : The compound is most stable at pH 5–7 (t90_{90} > 1 week). Acidic conditions (pH < 3) promote hydrolysis of the carbamate group, while alkaline media (pH > 9) degrade the 4-oxo ring .

Q. What role can this compound play in PROTAC design for targeted protein degradation?

  • Methodological Answer :

  • Linker Integration : Use the piperidine carbamate as a rigid spacer between E3 ligase ligands (e.g., VH032) and target-binding motifs. Optimize PEG1/NH2 linkers for solubility .
  • In Vitro Validation : Test degradation efficiency in HEK293T cells via Western blot (anti-target antibodies) and measure DC50_{50} values .

Q. How does the 4-oxo group participate in nucleophilic reactions under catalytic conditions?

  • Methodological Answer :

  • Mechanistic Study : React with Grignard reagents (e.g., MeMgBr) in THF at −78°C. Monitor ketone reduction via 1H^1H-NMR (disappearance of 4-oxo proton at ~2.8 ppm) .
  • Catalyst Screening : Compare Pd/C, Raney Ni, and NaBH4_4 for reductive amination yields. Isolate products via ion-exchange chromatography .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

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